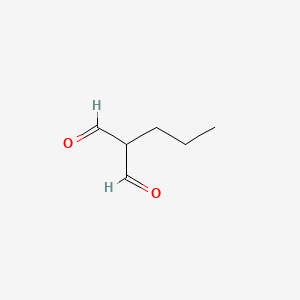

Propylmalondialdehyde

Description

Propionaldehyde (CAS No. 123-38-6), also known as propanal, is a volatile organic compound with the molecular formula C₃H₆O. It is a three-carbon aldehyde characterized by a reactive carbonyl group, making it highly prone to oxidation and polymerization under acidic or basic conditions . Industrially, it is used as a precursor in the synthesis of plastics, resins, and pharmaceuticals, and as a solvent in organic reactions .

Properties

IUPAC Name |

2-propylpropanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPVPFUZVSWMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593306 | |

| Record name | Propylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98485-36-0 | |

| Record name | Propylpropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylmalondialdehyde can be synthesized through various methods. One common method involves the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an acidic medium, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is often produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade the lipids, resulting in the formation of this compound as a by-product.

Chemical Reactions Analysis

Types of Reactions

Propylmalondialdehyde undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form various products.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products

Oxidation: Leads to the formation of carboxylic acids.

Reduction: Results in the formation of primary alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propylmalondialdehyde has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a marker for oxidative stress.

Biology: It serves as a biomarker for lipid peroxidation and oxidative damage in cells.

Medicine: It is studied for its role in various diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Propylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It forms covalent adducts with proteins, DNA, and other biomolecules, leading to the formation of advanced lipoxidation end-products. These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless liquid with a pungent, fruity odor.

- Boiling Point : 48.8°C.

- Reactivity : Reacts vigorously with oxidizing agents (e.g., peroxides) and polymerizes exothermically in the presence of strong acids or bases .

- Toxicity : Causes respiratory and ocular irritation; chronic exposure may lead to nasal epithelial damage, as observed in rodent studies .

Comparison with Structurally Similar Aldehydes

Propionaldehyde belongs to the aldehyde family, which shares a carbonyl functional group but varies in carbon chain length and substituents. Below is a comparative analysis with formaldehyde, acetaldehyde, butyraldehyde, and malondialdehyde.

Structural and Functional Differences

| Compound | Molecular Formula | Carbon Chain Length | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Formaldehyde | CH₂O | C1 | Single aldehyde | Simplest aldehyde; highly reactive |

| Acetaldehyde | C₂H₄O | C2 | Single aldehyde | Methyl group adjacent to carbonyl |

| Propionaldehyde | C₃H₆O | C3 | Single aldehyde | Ethyl group adjacent to carbonyl |

| Butyraldehyde | C₄H₈O | C4 | Single aldehyde | Propyl group adjacent to carbonyl |

| Malondialdehyde | C₃H₄O₂ | C3 | Two aldehyde groups | Dialdehyde; enol tautomerism |

Key Observations :

- Chain Length : Longer carbon chains (e.g., butyraldehyde) reduce volatility but increase lipophilicity.

- Reactivity : Formaldehyde and malondialdehyde exhibit higher reactivity due to smaller size (formaldehyde) or multiple carbonyl groups (malondialdehyde) .

Toxicity and Health Impacts

Acute and Chronic Effects

Key Findings :

- Propionaldehyde shares nasal toxicity patterns with acetaldehyde but lacks carcinogenicity data, unlike formaldehyde (Group 1 carcinogen) .

Key Contrasts :

- Propionaldehyde and butyraldehyde are primarily industrial, while malondialdehyde has diagnostic value in clinical research .

- Formaldehyde and acetaldehyde have dual industrial and biological roles.

Table 1: Structural Comparison of Aldehydes

(Refer to Section 2.1 for full details.)

Table 2: Toxicity Profile of Aldehydes

(Refer to Section 2.2 for full details.)

Biological Activity

Propylmalondialdehyde (PMDA) is a compound that has garnered attention in the field of biological research due to its potential implications in various physiological processes and pathological conditions. This article aims to consolidate current knowledge on the biological activity of PMDA, supported by data tables, case studies, and detailed research findings.

PMDA is a dialdehyde with the molecular formula CHO. Its structure features two aldehyde groups attached to a propyl chain, which contributes to its reactivity and biological interactions.

The biological activity of PMDA is primarily attributed to its ability to interact with cellular components, leading to oxidative stress and modulation of various signaling pathways. The compound is known to induce lipid peroxidation, which can affect cell membrane integrity and function.

1. Antioxidant Activity

PMDA exhibits both pro-oxidant and antioxidant properties depending on the concentration and cellular context. At low concentrations, it may enhance antioxidant defenses by upregulating enzymes like superoxide dismutase (SOD) and catalase, while at higher concentrations, it can lead to oxidative damage.

2. Cytotoxic Effects

Research indicates that PMDA has cytotoxic effects on various cell lines. It induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). For instance, studies have shown that PMDA can decrease cell viability in human cancer cell lines such as HeLa and MCF-7.

3. Inflammatory Response

PMDA has been implicated in modulating inflammatory responses. It can activate nuclear factor kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines like TNF-α and IL-6. This suggests a role in conditions characterized by chronic inflammation.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Cytotoxicity in Cancer Cells | PMDA was shown to reduce viability in HeLa cells by 50% at a concentration of 100 µM after 24 hours. |

| Study 2 : Antioxidant Enzyme Modulation | Treatment with PMDA at 10 µM increased SOD levels by 30% in liver cells, suggesting a protective mechanism against oxidative stress. |

| Study 3 : Inflammatory Cytokine Production | PMDA treatment resulted in a significant increase in TNF-α levels in macrophages, indicating an inflammatory response. |

Research Findings

Recent studies have provided insights into the diverse biological activities of PMDA:

- A study published in Journal of Biological Chemistry demonstrated that PMDA can activate mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation and survival.

- Another research article highlighted PMDA's potential neurotoxic effects, linking it to increased neuronal cell death through oxidative mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.